molecular formula C16H23NO B11039242 1-(2-Ethylpiperidin-1-yl)-3-phenylpropan-1-one

1-(2-Ethylpiperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B11039242
M. Wt: 245.36 g/mol
InChI Key: QAGBRBUOEZYEMY-UHFFFAOYSA-N
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Description

1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone typically involves the reaction of 2-ethylpiperidine with a phenylpropanone derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Ethylpiperidino)-3-Phenyl-1-Propanone lies in its specific structure, which allows it to interact with different molecular targets and pathways compared to other piperidine derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-(2-ethylpiperidin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C16H23NO/c1-2-15-10-6-7-13-17(15)16(18)12-11-14-8-4-3-5-9-14/h3-5,8-9,15H,2,6-7,10-13H2,1H3

InChI Key

QAGBRBUOEZYEMY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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